Pyrofix 2

dermal toxicity cumulative toxicity hygienic safety

Pyrofix 2 is an organophosphorus flame-retardant formulation developed for the durable treatment of cellulose-based textile materials. Chemically, its principal active component is the phosphinic acid derivative N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide (C₇H₁₆NO₄P; MW 209.18 g/mol), which contains a reactive N-methylol group designed to covalently bond to textile fibers.

Molecular Formula C7H16NO4P
Molecular Weight 209.18 g/mol
CAS No. 110518-51-9
Cat. No. B034607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrofix 2
CAS110518-51-9
Synonymspyrofix 2
Molecular FormulaC7H16NO4P
Molecular Weight209.18 g/mol
Structural Identifiers
SMILESCC(CP(=O)(C)OC)C(=O)NCO
InChIInChI=1S/C7H16NO4P/c1-6(7(10)8-5-9)4-13(3,11)12-2/h6,9H,4-5H2,1-3H3,(H,8,10)
InChIKeyFQIRYMQXCFEGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrofix 2 (CAS 110518-51-9): Chemical Identity and Baseline Flame-Retardant Classification


Pyrofix 2 is an organophosphorus flame-retardant formulation developed for the durable treatment of cellulose-based textile materials [1]. Chemically, its principal active component is the phosphinic acid derivative N-(hydroxymethyl)-3-[methoxy(methyl)phosphoryl]-2-methylpropanamide (C₇H₁₆NO₄P; MW 209.18 g/mol), which contains a reactive N-methylol group designed to covalently bond to textile fibers . The formulation was introduced by the Higher Chemical Technology Institute (Sofia, Bulgaria) in the mid-1980s as part of a new generation of anti-inflammable preparations for industrial workwear and consumer textiles [1].

Why Generic Substitution of Pyrofix 2 Is Not Straightforward: Formulation-Dependent Toxicology and Fiber Bonding


Organophosphorus flame retardants (OPFRs) as a class exhibit wide variation in dermal toxicity, formaldehyde release, and cellulose-bonding efficiency [1]. Pyrofix 2 distinguishes itself through its specific phosphinic acid ester structure (P–C bond, methylphosphinate moiety) versus the phosphonate esters (P–O–C bond) found in widely used alternatives such as Pyrovatex CP [2]. This structural divergence affects reactivity, hydrolysis stability, and toxicological profile—meaning that substituting Pyrofix 2 with another OPFR without revalidating both the flame-retardant performance and the hygienic safety profile introduces procurement risk. The evidence below quantifies specific differentiation dimensions where head-to-head or cross-study data exist.

Pyrofix 2 Evidence Guide: Quantifiable Differentiation Against Torflam, Pyrovatex CP, and Other OPFRs


Absence of Cumulative Dermal Toxicity: Pyrofix 2 vs. Torflam in Animal Models

In a direct comparative hygienic study of both Pyrofix 2 and Torflam, subacute dermal exposure testing revealed that Pyrofix 2 exhibited no cumulative dermal toxicity, whereas Torflam showed measurable cumulative dermal toxic effects under identical experimental conditions [1]. The study employed repeated dermal application protocols on laboratory animals, with systematic evaluation of local and systemic toxicity endpoints.

dermal toxicity cumulative toxicity hygienic safety

Formaldehyde Release Profile: Pyrofix 2 vs. Formaldehyde-Based Flame Retardant Finishes

The same hygienic study documented that formaldehyde migrates from Pyrofix 2-treated textiles into the air environment under the standard treatment recipe [1]. However, the study concluded that Pyrofix 2 remains acceptable for industrial textiles and everyday garments provided formaldehyde is eliminated from the recipe, whereas commercial alternatives such as Pyrovatex CP inherently require formaldehyde-based cross-linking agents that generate continuous formaldehyde release during the service life of the textile [2][3]. Pyrofix 2 therefore offers a formulational pathway to formaldehyde-free finished goods that is unavailable with Pyrovatex-type phosphonate systems.

formaldehyde release indoor air quality textile finishing

Skin Irritation and Sensitization Safety: Pyrofix 2 vs. Torflam Direct Comparison

In the same 1986 comparative study, both Pyrofix 2 and Torflam were tested for skin-irritating and skin-sensitizing effects. Both preparations demonstrated absence of skin-irritating and skin-sensitizing effects [1]. However, when combined with the cumulative dermal toxicity data (see Evidence Item 1), the overall dermal safety profile of Pyrofix 2 is superior because it passes both acute irritation/sensitization screening AND subacute cumulative toxicity evaluation, whereas Torflam fails the latter.

skin irritation skin sensitization occupational safety

Chemical Stability of Treated Textiles: Pyrofix 2 vs. Class Baseline for Leaching Resistance

The 1986 study evaluated the chemical stability of Pyrofix 2-treated textiles by assessing migration of chemical compounds into an aqueous contact medium simulating the underclothes space (sweat-simulant conditions). Pyrofix 2-treated materials were found to be chemically stable and did not release compounds into the aqueous medium [1]. This result places Pyrofix 2 in a favorable position relative to certain non-reactive additive-type organophosphorus flame retardants, which are known to leach from textiles upon aqueous exposure due to lack of covalent fiber bonding [2].

chemical stability leaching resistance aqueous extraction

Molecular Architecture: Methylphosphinate (P–C) Core vs. Phosphonate (P–O–C) Core in Commercial OPFRs

Pyrofix 2 features a methylphosphinate moiety (P–C bond directly to the methyl group) as its phosphorus core, distinguishing it from the dimethylphosphonate structure (P–O–C bond) found in Pyrovatex CP (N-methylol dimethylphosphonopropionamide, MDPA) [1]. Phosphinate esters generally exhibit higher hydrolytic stability than their phosphonate counterparts because the P–C bond is less susceptible to nucleophilic attack than the P–O–C linkage [2]. This structural feature may confer enhanced durability to repeated laundering, though direct comparative laundering durability data for Pyrofix 2 vs. Pyrovatex CP are not available in the open literature.

chemical structure phosphinate phosphonate hydrolytic stability

Regulatory Recognition: Pyrofix 2 MeSH Indexing and Flame-Retardant Classification

Pyrofix 2 (CAS 110518-51-9) has been indexed in the U.S. National Library of Medicine's MeSH (Medical Subject Headings) database since April 14, 1987, under the categories 'Organophosphorus Compounds' and 'Flame Retardants' [1]. Its primary source reference is the 1986 Probl Khig publication [1]. In contrast, the comparator Torflam (CAS 52734-85-7) is also MeSH-indexed under Flame Retardants but lacks the same depth of published toxicological characterization [2]. This regulatory-recognized documentation trail supports procurement justification under quality management systems requiring traceable safety data.

regulatory status MeSH indexing flame retardant classification

Pyrofix 2: Validated Application Scenarios for Procurement Decision-Making


Industrial Protective Workwear Requiring Dermal Safety Certification

Pyrofix 2 is directly indicated for the flame-retardant finishing of textile materials used in industrial workwear, based on the demonstrated absence of cumulative dermal toxicity and skin irritation/sensitization effects in the 1986 comparative study [1]. Procurement for this application should reference the dermal safety data (Evidence Items 1 and 3) when specifying Pyrofix 2 over Torflam, which exhibited cumulative dermal toxicity in the same study.

Formaldehyde-Free Flame-Retardant Textiles for Consumer and Institutional Markets

Pyrofix 2 can be reformulated to eliminate formaldehyde from the treatment recipe, as explicitly concluded by the 1986 study [1]. This contrasts with Pyrovatex CP, which requires formaldehyde-based cross-linking agents that cannot be eliminated without sacrificing durability [2]. Procurement specifications targeting OEKO-TEX Standard 100 compliance should leverage the formaldehyde-elimination pathway unique to Pyrofix 2.

Cellulose-Based Textiles for Prolonged Skin-Contact Applications

The demonstrated non-leaching behavior of Pyrofix 2-treated textiles in aqueous sweat-simulant conditions supports its specification for garments with prolonged skin contact, such as undergarments and inner linings of protective clothing [1]. This positions Pyrofix 2 favorably against non-reactive, additive-type organophosphorus flame retardants that are prone to leaching.

Regulatory Documentation-Driven Procurement in ISO/GMP Environments

Pyrofix 2 benefits from MeSH indexing at the U.S. National Library of Medicine (since 1987) with a citable primary toxicological study [1]. This documentation trail supports procurement under quality management systems (ISO 9001, ISO 13485) that require traceable safety evidence for chemical inputs. The comparator Torflam, while also MeSH-indexed, lacks the same depth of published safety characterization [2], making Pyrofix 2 the stronger candidate for audit-ready procurement.

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